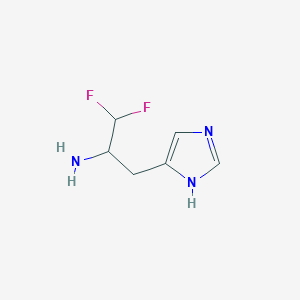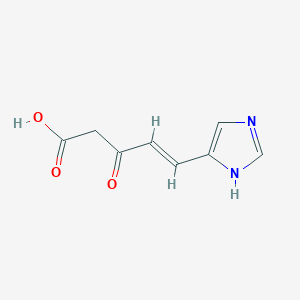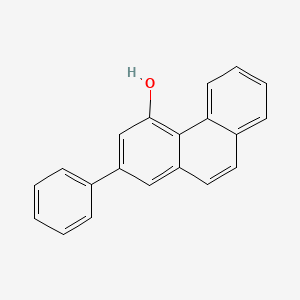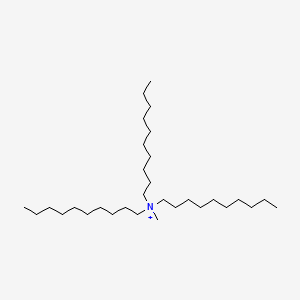
1H-Imidazole-5-ethanamine, alpha-(difluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine is a chemical compound that features both fluorine and imidazole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the chemical and biological properties of the compound, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-imidazole and 1,1-difluoro-2-propanone.
Formation of Intermediate: The 1H-imidazole is reacted with 1,1-difluoro-2-propanone under basic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, 1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the fluorinated carbon atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Aplicaciones Científicas De Investigación
1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of antifungal and anticancer agents.
Materials Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe to study enzyme mechanisms and protein interactions due to its imidazole moiety.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atoms can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-difluoro-2-(1H-imidazol-5-yl)ethane: Similar structure but with one less carbon atom in the chain.
1,1-difluoro-3-(1H-pyrazol-5-yl)propan-2-amine: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine is unique due to the combination of its fluorinated carbon chain and imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C6H9F2N3 |
|---|---|
Peso molecular |
161.15 g/mol |
Nombre IUPAC |
1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)5(9)1-4-2-10-3-11-4/h2-3,5-6H,1,9H2,(H,10,11) |
Clave InChI |
KEEZVRAORFFYPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)CC(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)


![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)



![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)
